Statil, chemically known as 3-[(4-bromo-2-fluorophenyl)methyl]-3,4-dihydro-4-oxo-1-phthalazineacetic acid, is a potent and selective inhibitor of the enzyme aldose reductase (ALR2). [, ] It belongs to the class of organic compounds known as phthalazinones. [] Statil is primarily utilized in scientific research to investigate the role of the polyol pathway, specifically ALR2, in various physiological and pathological conditions, particularly diabetic complications. [, , , , , , , , ]
Ponalrestat is derived from a class of compounds designed to inhibit the enzyme aldose reductase, which is involved in the conversion of glucose to sorbitol. This process is significant in the context of diabetic complications, as excessive sorbitol accumulation can lead to cellular damage. The chemical structure and properties of ponalrestat have been explored extensively in pharmacological studies, highlighting its importance in diabetes management .
The synthesis of ponalrestat involves multiple steps that include the formation of key intermediates and subsequent reactions to achieve the final product. A notable method for synthesizing ponalrestat includes:
The precise parameters such as temperature, reaction time, and solvent systems are critical for optimizing yield and purity during synthesis.
Ponalrestat's molecular structure can be described by its specific chemical formula, which is CHNO. The compound features a complex arrangement that includes:
The structural representation emphasizes its potential binding sites which are crucial for understanding its mechanism of action .
Ponalrestat primarily engages in reactions that inhibit aldose reductase activity. The key reactions involving ponalrestat include:
The concentration-dependent inhibition observed in various assays underscores the potency and specificity of ponalrestat against aldose reductase .
The mechanism by which ponalrestat exerts its effects involves several biochemical pathways:
This mechanism is crucial for preventing diabetic complications such as neuropathy and retinopathy.
Ponalrestat exhibits several notable physical and chemical properties:
These properties are essential for determining suitable formulations for therapeutic use .
Ponalrestat has been studied for various applications:
Ponalrestat (initially designated ICI 128436 or MK-538) was originally developed in the late 1980s as an orally active aldose reductase inhibitor (ARI) targeting diabetic complications. Its primary design objective was to inhibit aldose reductase (ALR2; AKR1B1), the first enzyme in the polyol pathway responsible for converting glucose to sorbitol under hyperglycemic conditions [3] [6]. Early biochemical characterization confirmed its potency, with a Ki value of 7.7 nM against bovine lens ALR2, demonstrating non-competitive inhibition kinetics with respect to glucose [3]. Despite promising preclinical results showing reduced nerve sorbitol accumulation and improved conduction velocity in diabetic rat models [6], clinical trials for diabetic neuropathy yielded disappointing results. A pivotal 12-month, double-blind, placebo-controlled trial in 60 diabetic patients revealed no significant improvement in neuropathic symptoms or electrophysiological parameters compared to placebo [8].
The compound’s research significance dramatically pivoted in 2019 when a phenotype-directed chemical screen in Arabidopsis thaliana identified ponalrestat as an unexpected modulator of root development. This screen utilized ethylene-overproducing (eto1-2) and constitutive ethylene response (ctr1-1) mutants exhibiting shortened roots. Ponalrestat exposure rescued root elongation in these mutants without affecting ethylene signaling components—EIN3 protein stability and transcriptional activity remained unchanged [1]. This critical observation suggested an ethylene-independent mechanism and marked ponalrestat’s repurposing as a chemical tool in plant biology. Subsequent target identification revealed its inhibition of flavin-containing monooxygenases of the YUCCA family, key enzymes in the indole-3-pyruvic acid (IPA) auxin biosynthesis pathway [1]. This serendipitous discovery transformed a "failed" therapeutic into a valuable probe for dissecting auxin-related physiology.
Table 1: Key Milestones in Ponalrestat Research
Year | Discovery Context | Key Finding | Reference |
---|---|---|---|
1990 | Human therapeutics | Potent non-competitive ALR2 inhibitor (Ki=7.7 nM); 390-7,800x selectivity vs ALR1 | [3] |
1991 | Clinical trials for diabetic neuropathy | No significant improvement vs placebo in 12-month trial | [8] |
2019 | Plant chemical genetics | Rescues root elongation in Arabidopsis ethylene mutants via YUCCA inhibition | [1] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7